molecular formula C14H11N3O3S B15037400 N'-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide

N'-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide

Cat. No.: B15037400
M. Wt: 301.32 g/mol
InChI Key: APNMOOQPFHLKOS-KYEGVASXSA-N
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Description

N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a prop-2-en-1-ylidene linkage, and a thiophene-2-carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide typically involves the condensation of 2-nitrobenzaldehyde with thiophene-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process. The reaction mixture is typically heated under reflux conditions to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, and may include additional steps such as purification through recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions may be adjusted to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl and thiophene moieties may play a crucial role in binding to target molecules and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide
  • N’-[(1E,2Z)-3-(2-nitrophenyl)-2-propen-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide is unique due to the presence of the thiophene moiety, which imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-[(E)-[(Z)-3-(2-nitrophenyl)prop-2-enylidene]amino]thiophene-2-carboxamide

InChI

InChI=1S/C14H11N3O3S/c18-14(13-8-4-10-21-13)16-15-9-3-6-11-5-1-2-7-12(11)17(19)20/h1-10H,(H,16,18)/b6-3-,15-9+

InChI Key

APNMOOQPFHLKOS-KYEGVASXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C=N\NC(=O)C2=CC=CS2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=NNC(=O)C2=CC=CS2)[N+](=O)[O-]

Origin of Product

United States

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